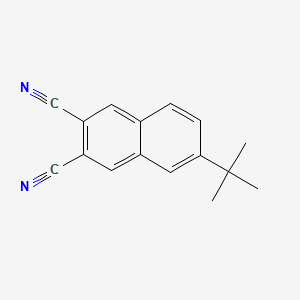![molecular formula C14H14N4O2S B1667850 3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile CAS No. 1001468-07-0](/img/structure/B1667850.png)
3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile
Overview
Description
BDM-31343 is a chemical compound known for its role as an inhibitor of the enzyme EthR, which enhances the antituberculous activity of ethionamide . This compound has garnered attention in the field of medicinal chemistry due to its potential to boost the efficacy of existing tuberculosis treatments.
Preparation Methods
The synthesis of BDM-31343 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods are designed to ensure high purity and yield, often involving multiple purification steps to isolate the desired product .
Chemical Reactions Analysis
BDM-31343 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BDM-31343 has several scientific research applications:
Chemistry: It is used as a tool compound to study enzyme inhibition and to develop new synthetic methodologies.
Biology: It is employed in research to understand the mechanisms of enzyme inhibition and to explore its potential as a therapeutic agent.
Medicine: BDM-31343 is investigated for its potential to enhance the efficacy of tuberculosis treatments by inhibiting the EthR enzyme.
Mechanism of Action
BDM-31343 exerts its effects by inhibiting the enzyme EthR, which is involved in the regulation of ethionamide resistance in Mycobacterium tuberculosis. By inhibiting EthR, BDM-31343 enhances the activity of ethionamide, making it more effective against tuberculosis bacteria. The molecular targets and pathways involved include the EthR enzyme and its associated regulatory pathways .
Comparison with Similar Compounds
BDM-31343 is unique in its ability to inhibit the EthR enzyme and boost the activity of ethionamide. Similar compounds include other EthR inhibitors, such as:
BDM-31344: Another EthR inhibitor with similar properties but different structural features.
BDM-31345: A compound with a similar mechanism of action but varying efficacy and potency.
These compounds are compared based on their inhibitory activity, structural features, and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
1001468-07-0 |
|---|---|
Molecular Formula |
C14H14N4O2S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
3-oxo-3-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanenitrile |
InChI |
InChI=1S/C14H14N4O2S/c15-6-3-12(19)18-7-4-10(5-8-18)14-16-13(17-20-14)11-2-1-9-21-11/h1-2,9-10H,3-5,7-8H2 |
InChI Key |
SSTGJZVDCOEUFG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)C(=O)CC#N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)C(=O)CC#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDM 31343 BDM-31343 BDM31343 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)











